
2-(Dimethylamino)-5-methyl-1-(naphthalen-1-yl)hex-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-5-methyl-1-(naphthalen-1-yl)hex-4-en-1-one is an organic compound that features a naphthalene ring, a dimethylamino group, and a hexenone chain
Preparation Methods
The synthesis of 2-(Dimethylamino)-5-methyl-1-(naphthalen-1-yl)hex-4-en-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthalene derivative: Starting with naphthalene, various functional groups are introduced through reactions such as Friedel-Crafts acylation.
Introduction of the hexenone chain: The hexenone chain is attached to the naphthalene derivative through a series of reactions, including aldol condensation and subsequent dehydration.
Addition of the dimethylamino group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(Dimethylamino)-5-methyl-1-(naphthalen-1-yl)hex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Scientific Research Applications
2-(Dimethylamino)-5-methyl-1-(naphthalen-1-yl)hex-4-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs or understanding biochemical pathways.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-methyl-1-(naphthalen-1-yl)hex-4-en-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
2-(Dimethylamino)-5-methyl-1-(naphthalen-1-yl)hex-4-en-1-one can be compared with other similar compounds, such as:
2-(Dimethylamino)-1-(naphthalen-1-yl)ethanone: This compound lacks the hexenone chain, resulting in different chemical properties and applications.
5-Methyl-1-(naphthalen-1-yl)hex-4-en-1-one:
2-(Dimethylamino)-5-methylhex-4-en-1-one: Without the naphthalene ring, this compound exhibits different interactions and applications.
Properties
CAS No. |
91025-81-9 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-(dimethylamino)-5-methyl-1-naphthalen-1-ylhex-4-en-1-one |
InChI |
InChI=1S/C19H23NO/c1-14(2)12-13-18(20(3)4)19(21)17-11-7-9-15-8-5-6-10-16(15)17/h5-12,18H,13H2,1-4H3 |
InChI Key |
BMOVEWSQAGPISS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C(=O)C1=CC=CC2=CC=CC=C21)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


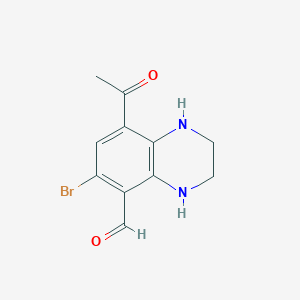


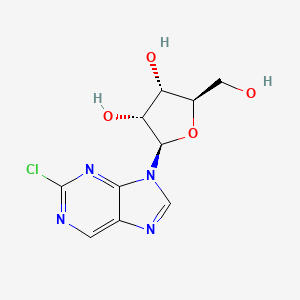
![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)
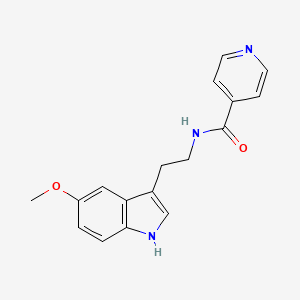
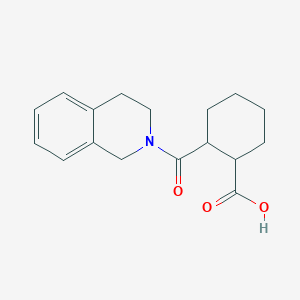
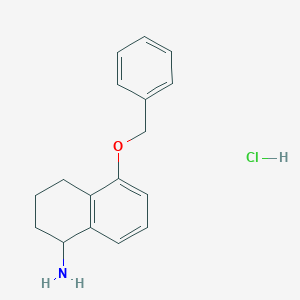
![1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B11839280.png)
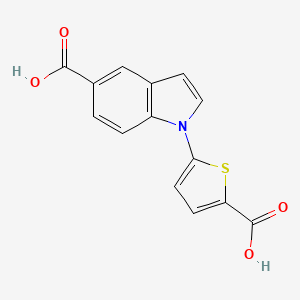

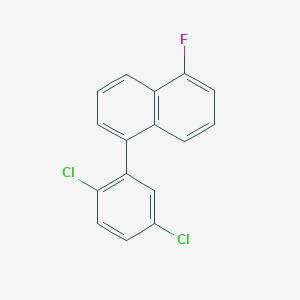
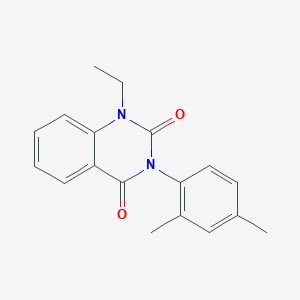
![Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11839304.png)
